molecular formula C18H15NO2 B1300854 3-Ethyl-2-phenylquinoline-4-carboxylic acid CAS No. 224633-08-3

3-Ethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B1300854
CAS No.: 224633-08-3
M. Wt: 277.3 g/mol
InChI Key: TWIGHWNCHZAVQI-UHFFFAOYSA-N
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Description

3-Ethyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C18H15NO2. It belongs to the quinoline family, which is known for its diverse range of biological activities and applications in medicinal chemistry . This compound features a quinoline core substituted with an ethyl group at the 3-position and a phenyl group at the 2-position, along with a carboxylic acid group at the 4-position.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohols or aldehydes.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

3-ethyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-13-16(18(20)21)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIGHWNCHZAVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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